Product packaging for Frovatriptan Succinate(Cat. No.:CAS No. 158930-09-7)

Frovatriptan Succinate

Cat. No.: B1674160
CAS No.: 158930-09-7
M. Wt: 361.4 g/mol
InChI Key: WHTHWNUUXINXHN-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Frovatriptan Succinate is a potent, high-affinity, and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors . As a member of the triptan class, it is primarily investigated for its role in the acute treatment of migraine headaches . Its mechanism of action is attributed to the stimulation of vascular 5-HT1B receptors, leading to vasoconstriction of dilated meningeal, dural, and cerebral blood vessels, which is implicated in migraine pathophysiology . Additionally, its agonism at neuronal 5-HT1D receptors is believed to inhibit the release of pro-inflammatory neuropeptides and reduce trigeminal nerve activation, thereby alleviating the pain and associated symptoms of migraine . This compound exhibits a distinct pharmacological profile, characterized by its high selectivity for 5-HT1B and 5-HT1D receptors over other 5-HT receptor subtypes (such as 5-HT1A, 5-HT1F, and 5-HT7), as well as dopamine, histamine H1, and α1-adrenoceptors . A key differentiator in research settings is its notably long terminal elimination half-life of approximately 26 hours, which is substantially longer than that of other agents in its class . Frovatriptan is rapidly absorbed after intraduodenal administration and has demonstrated the ability to produce a sustained increase in carotid vascular resistance in preclinical models . Its metabolism is chiefly mediated by the cytochrome P450 enzyme CYP1A2, leading to several metabolites including desmethyl frovatriptan, which has lower affinity for the target receptors than the parent compound . This compound is supplied for non-clinical research applications. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N3O5 B1674160 Frovatriptan Succinate CAS No. 158930-09-7

Properties

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Frovatriptan Succinate

Serotonin (B10506) Receptor Binding Profile and Selectivity

Frovatriptan's efficacy is rooted in its specific interactions with various serotonin receptor subtypes.

High Affinity for 5-HT1B Receptors

Frovatriptan (B193164) demonstrates a high binding affinity for the 5-HT1B receptor subtype. nih.govnih.govsemanticscholar.org This interaction is a key component of its antimigraine activity. In fact, frovatriptan is considered one of the most potent agonists for the 5-HT1B receptor among triptan medications. semanticscholar.orgdovepress.com

High Affinity for 5-HT1D Receptors

Similarly, frovatriptan exhibits a high affinity for 5-HT1D receptors. nih.govnih.govsemanticscholar.org The combined agonism at both 5-HT1B and 5-HT1D receptors is believed to be the primary driver of its therapeutic effect in migraine. drugbank.comdrugs.com

Moderate Affinity for 5-HT1A, 5-HT1F, and 5-HT7 Receptors

Beyond its primary targets, frovatriptan shows a moderate affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors. nih.govsemanticscholar.org While its interaction with 5-HT1A and 5-HT1F receptors is noted, its affinity for the 5-HT7 receptor is a distinguishing feature compared to some other triptans. semanticscholar.org This interaction with the 5-HT7 receptor has been associated with coronary artery relaxation in animal models. semanticscholar.orgmedchemexpress.com

Receptor Selectivity over Other Neurotransmitter Systems

A crucial aspect of frovatriptan's pharmacological profile is its high selectivity. It shows more than 10-fold selectivity for 5-HT1B and 5-HT1D receptors over 5-HT1A, 5-HT1F, and 5-HT7 receptors. medchemexpress.com Furthermore, it exhibits over 1000-fold selectivity over a range of other receptor types, including other serotonin receptors, dopamine, histamine (B1213489) H1, and α1-adrenoceptors. medchemexpress.com Notably, frovatriptan has no significant affinity for benzodiazepine (B76468) binding sites or effects on GABAA mediated channel activity. drugbank.comfda.gov

Table 1: Frovatriptan Succinate (B1194679) Receptor Binding Affinity

Receptor SubtypeAffinity Level
5-HT1BHigh nih.govnih.govsemanticscholar.org
5-HT1DHigh nih.govnih.govsemanticscholar.org
5-HT1AModerate nih.govsemanticscholar.org
5-HT1FModerate nih.govsemanticscholar.org
5-HT7Moderate nih.govsemanticscholar.org
GABAANo significant affinity drugbank.comfda.gov
BenzodiazepineNo significant affinity drugbank.comfda.gov
DopamineLow affinity medchemexpress.com
Histamine H1Low affinity medchemexpress.com
α1-AdrenoceptorLow affinity medchemexpress.com

Proposed Mechanisms of Antimigraine Action

The therapeutic benefit of frovatriptan in migraine is attributed to its ability to induce selective vasoconstriction of certain blood vessels in the head.

Selective Vasoconstriction of Extracerebral and Intracranial Arteries

The prevailing theory behind frovatriptan's antimigraine effect is its action on the extracerebral and intracranial arteries. drugbank.comfda.gov Migraine attacks are associated with the excessive dilation of these blood vessels. drugbank.com By acting as an agonist at 5-HT1B receptors located on the smooth muscle of these vessels, frovatriptan induces vasoconstriction, thereby counteracting the painful vasodilation. semanticscholar.orgdovepress.comdrugbank.com Studies have demonstrated that frovatriptan preferentially constricts cerebral blood vessels over coronary arteries, which is a favorable characteristic for cardiovascular safety. nih.govnih.gov In animal studies, frovatriptan has been shown to selectively constrict the carotid vascular bed without significantly affecting blood pressure or coronary resistance. fda.gov This selective vasoconstriction within the cranial vasculature is a cornerstone of its mechanism in alleviating migraine pain. nih.gov

Inhibition of Pro-inflammatory Neuropeptide Release from Trigeminal Nerve Terminals

A crucial element in the pathophysiology of migraine is the activation of the trigeminal nervous system, which leads to the release of pro-inflammatory neuropeptides. rxlist.com These peptides, including calcitonin gene-related peptide (CGRP), contribute to the painful inflammation and vasodilation of cranial blood vessels characteristic of a migraine attack.

Frovatriptan, through its agonist activity at presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibits the release of these vasoactive neuropeptides. nih.govrxlist.comamerihealth.com This action helps to quell the inflammatory cascade and prevent the further sensitization of pain pathways. drugbank.com

Direct Modulation of Trigeminal Nuclei Excitability in the Brainstem

Beyond its peripheral effects on blood vessels and nerve endings, frovatriptan also exerts a direct influence on the central nervous system. drugbank.comnih.gov The trigeminal nuclei in the brainstem are a key relay station for head pain signals. usp.br Frovatriptan's agonism of 5-HT1B/1D receptors in the brainstem is thought to directly inhibit the excitability of these nuclei. drugbank.comnih.gov This central action helps to dampen the transmission of pain signals to higher brain centers, thereby reducing the perception of migraine pain. amerihealth.com

Cerebroselective Vascular Effects and Implications for Cardiovascular Safety

Frovatriptan is characterized by its cerebroselective vascular effects, meaning it preferentially constricts the dilated intracranial arteries involved in migraine over blood vessels in other parts of the body, such as the coronary arteries. nih.govnih.gov This selectivity is a key aspect of its cardiovascular safety profile. nih.gov In preclinical studies using anesthetized dogs and cats, intravenous frovatriptan demonstrated selective constriction of the carotid vascular bed without impacting blood pressure or coronary resistance. fda.gov

While all triptans carry a theoretical risk of coronary vasospasm due to their action on 5-HT1B receptors present in coronary arteries, frovatriptan's high selectivity for cerebral vessels is thought to minimize this risk. nih.govrxlist.com In a study involving migraineurs with or at high risk for coronary artery disease, frovatriptan was not associated with an increase in cardiovascular monitoring abnormalities compared to placebo. nih.gov In fact, the incidence of clinically significant electrocardiogram changes was lower with frovatriptan than with placebo. nih.gov

Comparative Pharmacodynamic Properties within the Triptan Class

The triptan class comprises several molecules, all sharing the same fundamental mechanism of action but differing in their pharmacokinetic and pharmacodynamic profiles. touchneurology.com These differences can influence their clinical use.

Frovatriptan has the highest affinity for the 5-HT1B receptor among the triptans. nih.govoatext.com It also possesses the longest terminal elimination half-life, approximately 26 hours, which is significantly longer than other triptans that have half-lives ranging from 2 to 6 hours. nih.govnih.gov This prolonged duration of action is associated with a lower rate of headache recurrence. nih.govtouchneurology.comnih.gov

In comparative studies, while the initial pain relief may be similar to other triptans, frovatriptan has demonstrated a significantly lower relapse rate. nih.govnih.gov For instance, one study found the recurrence rate at 48 hours to be significantly lower for frovatriptan compared to rizatriptan (B1679398). nih.gov This sustained effect is a distinguishing feature of frovatriptan within its class. oatext.com

Table of Triptan Pharmacodynamic Properties

Pharmacokinetic Investigations of Frovatriptan Succinate

Absorption Dynamics

A study conducted in healthy Chinese subjects also noted that exposure-related pharmacokinetic parameters were consistently higher in female participants compared to males scienceopen.comnih.gov.

Table 1: Absolute Bioavailability of Oral Frovatriptan (B193164) (2.5 mg)
Biological SexAbsolute Bioavailability (%)
Male~20%
Female~30%

The mean maximum blood concentrations (Cmax) of frovatriptan are typically achieved between 2 to 4 hours after a single oral dose fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.gov. While food does not impact the extent of absorption, it does delay the time to reach peak plasma concentration by approximately one hour fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.gov.

One pharmacokinetic study in healthy Chinese subjects observed a slightly longer Tmax in women (median 3.25–4.5 hours) compared to men (median 2.75–3.0 hours) scienceopen.comnih.govdovepress.com. Another review noted that while the typical Tmax is 2 to 3 hours, around 60% to 70% of the maximum plasma concentration is reached within the first hour of dosing nih.gov.

Distribution Profile

Frovatriptan exhibits low binding to serum proteins fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.govdrugbank.com. Research indicates that approximately 15% of the compound is bound to these proteins in the systemic circulation fda.govhres.cadrugs.compaladin-pharma.comnih.govfda.govdrugbank.comnih.gov. This low level of protein binding suggests that a significant portion of the drug is free and available to distribute to its sites of action nih.gov.

Frovatriptan demonstrates significant distribution into blood cells fda.govhres.canih.gov. The binding to erythrocytes (red blood cells) is reversible and occurs at a rate of approximately 60% at equilibrium fda.govhres.cadrugs.comnih.govfda.govdrugbank.com. This partitioning results in a blood-to-plasma concentration ratio of about 2:1 in both males and females fda.govhres.cadrugs.comnih.govfda.gov. The compound's high volume of distribution also suggests that it may be concentrated in a wide range of tissues or organs beyond the bloodstream nih.govdovepress.com.

The mean steady-state volume of distribution (Vd) of frovatriptan shows a difference between males and females. Following intravenous administration, the Vd is 4.2 L/kg in males and 3.0 L/kg in females fda.govhres.cadrugs.comnih.govfda.govdrugbank.com. In a study with healthy Chinese subjects, the apparent volume of distribution after oral administration (Vz/F) was noted to be lower in females compared to males nih.govdovepress.com.

Table 2: Mean Steady-State Volume of Distribution (Intravenous Administration)
Biological SexVolume of Distribution (L/kg)
Male4.2 L/kg
Female3.0 L/kg

Affinity for Melanin-Containing Tissues

Studies involving pigmented rats have investigated the potential for frovatriptan and its metabolites to bind to melanin (B1238610). nih.gov Following a single oral administration of radiolabeled frovatriptan, radioactivity in the eye was measured. After 28 days, the level of radioactivity was found to be 87% of the value that was measured after 8 hours. nih.gov This finding suggests that frovatriptan and/or its metabolites may bind to the melanin in the eye. nih.gov The potential for accumulation in melanin-rich tissues over time raises the possibility of toxicity in these tissues with extended use. nih.gov However, in formal toxicity studies, no effects on the retina related to frovatriptan treatment were observed. nih.gov

Biotransformation Pathways

The metabolism of frovatriptan is a key component of its pharmacokinetic profile, primarily occurring in the liver.

In vitro studies have identified the principal enzyme responsible for the metabolism of frovatriptan. fda.govdrugbank.comhres.cahres.ca The cytochrome P450 1A2 (CYP1A2) isoenzyme is the primary metabolic pathway for frovatriptan. nih.govdovepress.comnih.gov Frovatriptan itself is not an inhibitor or inducer of CYP isoenzymes. nih.govdrugs.com

Following the administration of radiolabeled frovatriptan to healthy subjects, several metabolites have been identified in the urine. nih.govfda.govdrugbank.comhres.cadrugs.com These compounds, along with unchanged frovatriptan, account for the substances recovered after metabolism. nih.govfda.govdrugs.com The identified major metabolites include:

Hydroxylated Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

N-Acetyl Desmethyl Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

Hydroxylated N-Acetyl Desmethyl Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

Desmethyl Frovatriptan nih.govfda.govdrugbank.comhres.cadrugs.com

The pharmacological activity of frovatriptan's metabolites has been partially characterized. The N-acetyl desmethyl metabolite shows no significant affinity for 5-HT receptors. nih.govfda.govdrugbank.comhres.cahres.cadrugs.com Another metabolite, desmethyl frovatriptan, exhibits a lower affinity for the 5-HT1B/1D receptors when compared to the parent compound, frovatriptan. nih.govfda.govdrugbank.comhres.cahres.cadrugs.com The biological activity of the other metabolites remains unknown. nih.govfda.govdrugbank.comhres.cahres.cadrugs.com

Table 1: Receptor Affinity of Frovatriptan Metabolites

Metabolite Receptor Affinity
Desmethyl Frovatriptan Lower affinity for 5-HT1B/1D receptors compared to frovatriptan. nih.govfda.govdrugbank.comhres.cadrugs.com
N-Acetyl Desmethyl Frovatriptan No significant affinity for 5-HT receptors. nih.govfda.govdrugbank.comhres.cadrugs.com

Elimination Kinetics

The elimination of frovatriptan from the body occurs through a combination of renal and non-renal pathways. The mean terminal elimination half-life is approximately 26 hours in both males and females. fda.govhres.cahres.ca

Following an intravenous dose, the mean total systemic clearance of frovatriptan differs between sexes. In males, the mean clearance is 220 mL/min, while in females it is 130 mL/min. fda.govhres.cahres.cadrugs.com

Renal Clearance: This component accounts for a significant portion of the total clearance. In males, renal clearance is approximately 40% of the total, at a rate of 82 mL/min. fda.govhres.cahres.cadrugs.com In females, it constitutes about 45% of the total clearance, with a rate of 60 mL/min. fda.govhres.cahres.cadrugs.com

Non-Renal Clearance: The remaining portion of the total clearance is attributed to non-renal pathways, primarily hepatic metabolism. This can be calculated as the difference between total clearance and renal clearance.

Table 2: Frovatriptan Systemic Clearance

Parameter Males Females
Total Systemic Clearance 220 mL/min fda.govhres.cahres.cadrugs.com 130 mL/min fda.govhres.cahres.cadrugs.com
Renal Clearance 82 mL/min fda.govhres.cahres.cadrugs.com 60 mL/min fda.govhres.cahres.cadrugs.com

| Percentage of Total Clearance (Renal) | ~40% fda.govhres.cahres.cadrugs.com | ~45% fda.govhres.cahres.cadrugs.com |

Table of Mentioned Compounds

Compound Name
Desmethyl Frovatriptan
Frovatriptan
Frovatriptan Succinate (B1194679)
Hydroxylated Frovatriptan
Hydroxylated N-Acetyl Desmethyl Frovatriptan

Terminal Elimination Half-Life (t1/2) and its Role in Sustained Efficacy

Frovatriptan succinate is distinguished by its prolonged terminal elimination half-life (t1/2), which is approximately 26 hours. nih.govnih.govfda.govnih.gov This extended half-life is the longest among the triptan class of medications and is a key factor in its sustained therapeutic effect. nih.govnih.gov The long duration of action may contribute to a lower rate of migraine recurrence. nih.govnih.gov

Studies have shown that the terminal elimination half-life of frovatriptan is consistent across different doses and is not significantly affected by gender. nih.govfda.govhres.canih.gov In a study comparing frovatriptan to rizatriptan (B1679398), the terminal half-life for frovatriptan was significantly longer at 29.3 hours versus 3.2 hours for rizatriptan. nih.gov This pharmacokinetic characteristic is believed to be beneficial for patients who experience migraines of long duration or frequent headache recurrence. nih.govresearchgate.net

The sustained plasma concentrations resulting from the long half-life may provide a more consistent therapeutic effect over a longer period. Research in healthy Chinese volunteers showed a mean t1/2 ranging from 26.47 to 29.53 hours across different single doses. dovepress.com

Excretion Routes (Urinary and Fecal Recovery of Radiolabeled Compound)

The elimination of frovatriptan from the body occurs through both renal and hepatic pathways. nih.gov Following administration, frovatriptan is metabolized, and the resulting metabolites, along with the unchanged drug, are excreted.

After an oral dose, less than 10% of frovatriptan is excreted unchanged in the urine. fda.govhres.cadrugbank.com Renal clearance has been found to account for approximately 40% (82 mL/min) of the total clearance in males and 45% (60 mL/min) in females. fda.govhres.ca The clearance of frovatriptan is handled by both the kidney and the liver, and each organ has enough capacity to compensate if the other is impaired. nih.gov

Pharmacokinetic Variability in Specific Populations

Renal Impairment and its Impact on Frovatriptan Pharmacokinetics

The pharmacokinetics of frovatriptan are not significantly affected by renal impairment. nih.gov In a study involving individuals with creatinine (B1669602) clearance ranging from 16 to 73 mL/min, the systemic exposure (AUC) and elimination half-life of frovatriptan were not significantly different from those in healthy subjects. hpra.ie

Given that less than 10% of an oral dose of frovatriptan is excreted in the urine, it is unlikely that renal impairment would have a substantial impact on its exposure. fda.govhres.ca Consequently, dosage adjustments are generally not considered necessary for patients with mild to severe renal impairment. nih.gov

Hepatic Impairment (Mild, Moderate, Severe) and its Influence on Frovatriptan Systemic Exposure

Frovatriptan is primarily metabolized by the liver. drugs.com In individuals with mild (Child-Pugh 5-6) to moderate (Child-Pugh 7-9) hepatic impairment, the systemic exposure (AUC) to frovatriptan was approximately twice that observed in healthy individuals. drugs.comdrugs.com

Despite this increase in exposure, the resulting blood concentrations were still within the range observed in healthy young and elderly subjects and were considerably lower than levels reached with higher, well-tolerated doses of frovatriptan. hpra.iedrugs.com Therefore, dosage adjustments are not typically required for patients with mild to moderate hepatic impairment. nih.govnih.govdrugs.com The pharmacokinetics of frovatriptan have not been studied in patients with severe hepatic impairment (Child-Pugh grade C), and its use is contraindicated in this population. hres.ca

Age-Related Pharmacokinetic Alterations (Geriatric vs. Younger Adults)

In elderly individuals (ages 65-77), the mean area under the curve (AUC) of frovatriptan was found to be 1.5 to 2-fold higher than in younger adults (ages 21-37). fda.govhres.canih.gov However, there was no significant difference in the time to maximum concentration (tmax) or the terminal elimination half-life (t1/2) between the two age groups. fda.govhres.canih.gov

Despite the observed increase in systemic exposure in the geriatric population, dosage adjustments are generally not considered necessary based on age. nih.govnih.gov

Sex-Related Differences in Bioavailability and Systemic Exposure

Consistent differences in the pharmacokinetics of frovatriptan have been observed between males and females. Bioavailability is higher in females, with an absolute bioavailability of about 30% compared to 20% in males. hres.ca This results in a systemic exposure to frovatriptan that is approximately two-fold greater in females than in males, a difference that is independent of age. fda.govhres.canih.gov

While blood and plasma concentrations of frovatriptan are consistently higher in females, the mean terminal elimination half-life does not differ between sexes. nih.govfda.govhres.canih.gov Studies in both adult and adolescent populations have confirmed that the AUC and Cmax values are about two times higher in females. nih.gov Despite these pharmacokinetic differences, dosage adjustments based on gender are not recommended. nih.gov One potential reason for these differences may be related to the activity of the CYP1A2 enzyme, which is involved in frovatriptan metabolism and is known to have higher activity in men than in women. dovepress.com

Pharmacokinetic Parameters in Specific Populations

Compound Names Mentioned

Impact of Acute Migraine Attacks on Pharmacokinetic Parameters

The pharmacokinetic profile of this compound remains largely unchanged during an acute migraine attack. nih.govnih.gov Studies comparing the pharmacokinetic parameters in migraine patients during an attack to those in a pain-free state, as well as to healthy subjects, have found no significant differences. nih.gov This suggests that the absorption and disposition of frovatriptan are not substantially influenced by the physiological changes that accompany a migraine episode. nih.govnih.gov

A study involving migraine patients demonstrated that key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) were comparable whether frovatriptan was administered during a migraine attack or during a headache-free period. nih.gov This consistency is a notable characteristic, as the efficacy of some other migraine treatments can be affected by migraine-associated gastric stasis, which can delay drug absorption. The terminal half-life of frovatriptan was also found to be similar in both migraine sufferers and healthy individuals. nih.govnih.gov

Table 1: Comparison of Frovatriptan Pharmacokinetic Parameters During and Between Migraine Attacks

Parameter During Migraine Attack Between Migraine Attacks
Cmax (ng/mL) Similar Similar
Tmax (hours) Similar Similar
AUC (ng·h/mL) Similar Similar
t½ (hours) ~26 ~26

Data presented in this table is a qualitative summary based on available research findings indicating no significant changes in pharmacokinetic parameters.

Investigation of Racial Differences in Pharmacokinetics

The influence of race on the pharmacokinetics of this compound has not been extensively studied. fda.gov However, some research suggests potential variations in drug exposure between different ethnic groups.

One study conducted in healthy Chinese volunteers indicated that they might experience higher systemic exposure to frovatriptan compared to Caucasians. dovepress.comnih.gov In this study, the AUC and Cmax in Chinese subjects were observed to be higher than those reported in previous studies involving Caucasian populations. nih.gov Specifically, the AUCinf in male and female Chinese subjects was reported as 63.70 h·ng/mL and 135.71 h·ng/mL, respectively, while studies in Caucasians reported values of 42.9 h·ng/mL and 94.0 h·ng/mL for males and females, respectively. nih.gov The Tmax was also slightly longer in Chinese subjects. nih.gov

It has been postulated that these differences could be attributable to variations in the activity of metabolic enzymes, such as Cytochrome P450 1A2 (CYP1A2), which is the primary enzyme responsible for frovatriptan metabolism. dovepress.comnih.gov Some in vitro studies have suggested that CYP1A2 activity may be lower in individuals of Chinese descent compared to Caucasians. dovepress.com However, the clinical significance of these potential differences has not been established, and current evidence is not considered definitive enough to recommend dose adjustments based on race. dovepress.comnih.gov Further research with a larger and more diverse population is necessary to fully elucidate the impact of ethnicity on the pharmacokinetics of this compound. dovepress.comnih.gov

Table 2: Comparison of Frovatriptan Pharmacokinetic Parameters in Chinese and Caucasian Subjects (Single 2.5 mg Dose)

Parameter Chinese Subjects (Male) Caucasian Subjects (Male) Chinese Subjects (Female) Caucasian Subjects (Female)
Cmax (ng/mL) Not specified 4.23 Not specified 7.00
Tmax (hours) 2.75 2.3 3.25 3.0
AUCinf (h·ng/mL) 63.70 42.9 135.71 94.0

Data is compiled from a study in Chinese subjects and compared to previously reported data in Caucasian subjects. nih.gov

Influence of Oral Contraceptives on Frovatriptan Pharmacokinetics

The concurrent use of combined oral contraceptives has been shown to have a discernible impact on the pharmacokinetics of this compound. nih.govfda.govnih.govdrugs.comdrugs.com Retrospective analysis of pharmacokinetic data from various clinical trials has indicated that women taking oral contraceptives exhibit higher plasma concentrations of frovatriptan compared to those not using these medications. fda.govdrugs.comdrugs.com

Specifically, the mean Cmax and AUC of frovatriptan are approximately 30% to 40% higher in oral contraceptive users. nih.govfda.govdrugs.com One review mentioned an increase of about 40% in both Cmax and AUC. nih.gov Another source, referencing the manufacturer's data, consistently reports a 30% increase in both Cmax and AUC. fda.govdrugs.comdrugs.com

The precise mechanism underlying this interaction has not been fully established. drugs.comdrugs.com However, it is hypothesized that the hormonal components of oral contraceptives, particularly estrogen, may play a role. Estrogen is known to be a competitive inhibitor of CYP1A2, the primary enzyme involved in the metabolism of frovatriptan. dovepress.com By inhibiting this enzyme, oral contraceptives may reduce the metabolic clearance of frovatriptan, leading to increased systemic exposure. Despite these pharmacokinetic changes, the interaction is generally not considered to be clinically significant, and no dosage adjustments are typically recommended for women taking frovatriptan concurrently with oral contraceptives. nih.govdrugs.com

Table 3: Effect of Oral Contraceptives on Frovatriptan Pharmacokinetic Parameters

Pharmacokinetic Parameter % Increase in Oral Contraceptive Users
Mean Cmax ~30-40%
Mean AUC ~30-40%

Data reflects the approximate percentage increase in mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of frovatriptan in individuals using oral contraceptives compared to non-users. nih.govfda.govdrugs.com

Clinical Efficacy and Outcome Research of Frovatriptan Succinate

Methodologies in Clinical Efficacy Assessments

The evaluation of frovatriptan (B193164) succinate's efficacy has been primarily conducted through robust clinical trial designs, ensuring a comprehensive understanding of its therapeutic benefits.

The cornerstone of evidence for frovatriptan's efficacy comes from multiple randomized, double-blind, placebo-controlled trials. nih.govnih.gov In three such parallel-group trials involving a total of 2,676 patients, frovatriptan was consistently shown to be superior to placebo for the acute treatment of migraine. nih.gov The headache response at 2 hours post-dosing was significantly greater with frovatriptan compared to placebo. nih.gov Specifically, response rates at 2 and 4 hours were approximately twofold higher than with placebo. nih.gov In these pivotal trials, 2-hour headache response rates for frovatriptan ranged from 37% to 46%, while placebo response rates were between 21% and 27%. nih.gov By 4 hours, the response rates increased to 56%-65% for frovatriptan, compared to 31%-38% for placebo. nih.gov

Beyond the initial placebo-controlled trials, the long-term efficacy and consistency of frovatriptan have been assessed in open-label studies. nih.gov One such study evaluated the tolerability of frovatriptan over a 12-month period, during which 496 patients treated 13,878 migraine attacks. dovepress.com These long-term studies have helped to establish the sustained response and consistent performance of frovatriptan in a setting more reflective of real-world use.

Clinical trials for frovatriptan have utilized standardized primary and secondary endpoints to measure efficacy.

Headache Response: This is often defined as a reduction in headache severity from moderate or severe to mild or no pain. nih.gov In three key placebo-controlled studies, the headache response at 2 hours was significantly greater with frovatriptan (37%-46%) compared to placebo (21%-27%). nih.govnih.gov At 4 hours, the response rates were 56%-65% for frovatriptan and 31%-38% for placebo. nih.gov

Pain-Free Rates: This endpoint signifies the complete resolution of headache pain. For frovatriptan, the percentage of patients who were pain-free at 2 hours ranged from 9% to 14%, and at 4 hours, it was 27% to 32%. nih.gov This was significantly better than placebo, which had pain-free rates of 2%-3% at 2 hours and 9%-14% at 4 hours. nih.gov

Sustained Response: This is a measure of both initial efficacy and the prevention of headache recurrence, typically defined as having a headache response at 4 hours with no recurrence within 24 hours. nih.gov Across studies, 47% to 51% of patients in the frovatriptan group achieved a sustained response, compared with 22% to 27% of those in the placebo group. nih.gov

Efficacy Endpoints of Frovatriptan vs. Placebo
EndpointTime PointFrovatriptanPlacebo
Headache Response2 Hours37% - 46%21% - 27%
Headache Response4 Hours56% - 65%31% - 38%
Pain-Free2 Hours9% - 14%2% - 3%
Pain-Free4 Hours27% - 32%9% - 14%
Sustained Response24 Hours47% - 51%22% - 27%

A key characteristic of frovatriptan, attributed to its long elimination half-life of approximately 26 hours, is its low rate of headache recurrence. nih.govnih.gov In placebo-controlled trials, the 24-hour headache recurrence rate with frovatriptan was low, ranging from 10% to 25%. nih.gov In some studies, the recurrence rate for frovatriptan was as low as 9% to 14%. nih.gov Comparative studies have also highlighted this advantage. For instance, a pooled analysis of three studies showed that frovatriptan had significantly lower headache recurrence rates over 48 hours (27%) compared to other triptans (40%). youtube.com In a direct comparison with rizatriptan (B1679398), the number of recurrent episodes at 48 hours was significantly higher for rizatriptan-treated patients (55.6%) compared to those treated with frovatriptan (27.8%). nih.gov

Migraine Recurrence Rates
ComparisonTime FrameFrovatriptan Recurrence RateComparator Recurrence Rate
vs. Placebo24 Hours10% - 25%24% - 31%
vs. Other Triptans (Pooled)48 Hours27%40%
vs. Rizatriptan48 Hours27.8%55.6%

Frovatriptan has demonstrated efficacy in alleviating the common symptoms associated with migraine attacks. dovepress.com Clinical studies have shown that frovatriptan is effective in treating nausea, photophobia (sensitivity to light), and phonophobia (sensitivity to sound) that accompany migraine headaches. mayoclinic.org The resolution of these associated symptoms was statistically superior for frovatriptan when compared to placebo. dovepress.com

The timing of administration plays a significant role in the effectiveness of frovatriptan. nih.gov Early intervention, when the headache is still mild, has been shown to lead to better outcomes. dovepress.com One study demonstrated that treating a migraine during the mild headache phase resulted in meaningful relief 3.5 to 4 hours earlier than when the headache was severe, and 1.5 hours earlier than when it was moderate. dovepress.com Another randomized, placebo-controlled trial confirmed the statistical efficacy of early treatment with frovatriptan, which also limited migraine-related disability. dovepress.com Administering frovatriptan early in an attack was more effective than placebo followed by a later administration of frovatriptan as the pain progressed. nih.gov

Efficacy in the Acute Treatment of Migraine

Frovatriptan succinate (B1194679) has demonstrated consistent efficacy in the acute management of migraine headaches across numerous clinical trials. Its unique pharmacokinetic profile distinguishes it from other triptans, influencing its clinical performance, particularly in terms of sustained relief.

Headache Response and Pain-Free Rates Across Diverse Patient Populations

Three large-scale, randomized, double-blind, placebo-controlled trials involving 2,676 patients confirmed the clinical efficacy of frovatriptan 2.5 mg for the acute treatment of migraine. researchgate.net In these studies, the headache response at 2 and 4 hours post-dose was significantly greater than with placebo, showing approximately a two-fold measure of effect. researchgate.net A substantial number of patients experienced the onset of headache response within 1.5 hours. researchgate.net

Further comparative studies have evaluated frovatriptan against other triptans. In a pooled analysis of three crossover studies involving 346 patients, the rate of pain-free episodes at 2 hours was 30% with frovatriptan compared to 34% with comparators (rizatriptan, zolmitriptan (B1197), and almotriptan), a difference that was not statistically significant. researchgate.net Similarly, pain relief rates at 2 hours were 55% for frovatriptan and 59% for the comparators. researchgate.net However, in a direct comparison with rizatriptan, frovatriptan demonstrated a higher proportion of patients who were pain-free at 4 hours (38.9% vs. 5.6%). nih.govdovepress.comresearchgate.net

The efficacy of frovatriptan has been found to be consistent across various patient subgroups, including those with obesity and hypertension. dovepress.comnih.gov In obese patients, the headache relapse rate was significantly less for frovatriptan compared to other triptans, suggesting its long half-life may ensure a low rate of recurrence regardless of patient weight. nih.govnih.gov

Comparative Efficacy of Frovatriptan vs. Other Triptans
EndpointFrovatriptan 2.5 mgComparatorStudy Detail
Pain-Free at 2 hours30%34% (Rizatriptan, Zolmitriptan, Almotriptan)Pooled analysis of 3 crossover studies researchgate.net
Pain Relief at 2 hours55%59% (Rizatriptan, Zolmitriptan, Almotriptan)Pooled analysis of 3 crossover studies researchgate.net
Pain-Free at 4 hours38.9%5.6% (Rizatriptan 10 mg)Single-center, double-blind study nih.govdovepress.comresearchgate.net

Analysis of Sustained Pain Relief and Low Recurrence Rates Attributed to Prolonged Half-Life

A defining characteristic of frovatriptan is its long terminal elimination half-life of approximately 26 hours, which is considerably longer than other triptans like rizatriptan (2-3 hours). nih.govdovepress.comnih.govresearchgate.net This pharmacokinetic property is strongly associated with a more sustained treatment effect and a lower incidence of headache recurrence. researchgate.net

In placebo-controlled studies, the 24-hour headache recurrence rate with frovatriptan was low, ranging from 10% to 25%. researchgate.netnih.gov When compared directly with other triptans, frovatriptan consistently demonstrates a significant advantage in preventing headache return.

Versus Rizatriptan : The number of recurrent episodes at 48 hours was significantly higher for rizatriptan-treated patients compared to those treated with frovatriptan (55.6% vs. 27.8%). nih.govdovepress.com

Versus Pooled Comparators : A pooled analysis of studies comparing frovatriptan to rizatriptan, zolmitriptan, and almotriptan (B1666892) found the rate of recurrence was significantly lower with frovatriptan (27% vs. 40%). researchgate.netdovepress.com

This sustained effect, leading to lower relapse rates, is a key clinical benefit, particularly for patients who experience migraines of long duration or frequent recurrence. nih.govnih.gov

Headache Recurrence Rates: Frovatriptan vs. Comparators
Time PointFrovatriptan 2.5 mgComparatorStudy Detail
48 hours27.8%55.6% (Rizatriptan 10 mg)Single-center, double-blind study nih.govdovepress.com
Within 48 hours27%40% (Rizatriptan, Zolmitriptan, Almotriptan)Pooled analysis of 3 crossover studies researchgate.netdovepress.com

Dose-Response Relationship Analysis for Efficacy and Tolerability

The optimal dose of frovatriptan was determined through two randomized, placebo-controlled, double-blind, parallel-group trials that investigated a wide range of doses from 0.5 mg to 40 mg. nih.gov

In these dose-ranging studies, frovatriptan doses of 0.5 mg and 1 mg were not found to be more effective than placebo at the 2-hour post-dose mark. nih.gov The 2.5 mg dose was identified as the lowest effective dose for providing relief from migraine and associated symptoms. nih.gov Notably, doses above 2.5 mg did not show any additional increase in efficacy. nih.gov While there was an increase in the incidence of adverse events at doses of 10 mg and above, the vast majority were rated as mild. nih.gov Therefore, the 2.5 mg dose was established as providing the optimal balance of efficacy and tolerability for the acute treatment of migraine. nih.govnih.gov

Efficacy in Specific Migraine Subtypes

Migraine with or without Aura

Frovatriptan has been shown to be an effective treatment for migraine attacks with aura when taken during the headache phase. nih.govnih.gov A meta-analysis of five double-blind, randomized, crossover trials compared the efficacy of frovatriptan 2.5 mg with other triptans (rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg) in 117 migraine attacks with aura. nih.govnih.gov

The results showed that while all triptans led to a significant improvement in headache, frovatriptan demonstrated superiority in certain endpoints. nih.govnih.gov The mean headache intensity after 2 hours was significantly lower for frovatriptan (1.2 +/- 1.0) compared to the other triptans pooled together (1.6 +/- 1.0). nih.govnih.gov Furthermore, frovatriptan resulted in significantly lower relapse rates at both 24 hours and 48 hours compared to the other triptans in this patient population. nih.govnih.gov This suggests frovatriptan is not only efficacious but may offer a more sustained effect for patients who experience migraine with aura. nih.gov

Efficacy in Menstrual Migraine: Acute Treatment and Intermittent Prophylaxis

Menstrual-related migraine (MRM) attacks are often more severe and longer in duration than non-menstrual attacks. nih.gov Frovatriptan has proven effective both for the acute treatment of these attacks and as an intermittent preventive therapy. nih.gov

Acute Treatment: In a comparative study versus rizatriptan for the acute treatment of MRM, frovatriptan was as effective in immediate relief, with similar pain-free and pain-relief rates at 2 and 4 hours. nih.gov However, frovatriptan showed a significant advantage in sustained effect, with a much lower recurrence rate at 24 hours (10% vs. 32% for rizatriptan). nih.gov Similarly, when compared to zolmitriptan, both were found to be effective for immediate treatment, but frovatriptan was superior in reducing recurrence. nih.gov

Intermittent Prophylaxis: Frovatriptan is also effective as a short-term preventative treatment for MRM. nih.gov Studies have shown that when treatment is started 2 days before the expected onset of headache and continued for 6 days, it is superior to placebo in reducing the frequency of menstrual migraine. nih.govnih.gov

One randomized, double-blind, placebo-controlled study involving 410 women found that frovatriptan 2.5 mg taken twice daily reduced the incidence of menstrual migraine to 8%, compared to 31% with once-daily frovatriptan and 58% with placebo. nih.govnih.gov

A separate analysis in 179 women showed a significantly lower prevalence of MRM with frovatriptan 2.5 mg twice daily (38%) and once daily (51%) compared to placebo (67%). nih.govnih.gov

Comparative Clinical Efficacy and Tolerability Studies

This section delves into the clinical evidence supporting the use of Frovatriptan Succinate for the acute treatment of migraine, comparing its performance against both placebo and other commonly prescribed triptan compounds.

This compound versus Placebo

Multiple randomized, double-blind, placebo-controlled trials have consistently demonstrated the efficacy of this compound in the acute management of migraine headaches. These studies have shown that frovatriptan is significantly more effective than placebo in providing headache relief and achieving a pain-free state.

In three key trials involving a total of 2,676 patients, the headache response at 2 hours post-dosing was significantly greater for frovatriptan compared to placebo. withpower.com The response rates for frovatriptan at 2 hours ranged from 37% to 46%, while the placebo response rates were between 21% and 27%. nih.gov This efficacy was sustained and improved at 4 hours, with 56% to 65% of patients taking frovatriptan reporting a headache response, compared to 31% to 38% in the placebo group. nih.gov

Similarly, pain-free rates were significantly higher with frovatriptan. At 2 hours, 9% to 14% of patients treated with frovatriptan were pain-free, in contrast to only 2% to 3% of those who received a placebo. nih.gov The proportion of pain-free patients increased at the 4-hour mark, with 27% to 32% of the frovatriptan group reporting complete relief, versus 9% to 14% in the placebo group. nih.govnih.gov

Headache recurrence within 24 hours is a critical measure of sustained efficacy. In clinical trials, frovatriptan demonstrated a low incidence of 24-hour headache recurrence, ranging from 10% to 25%. withpower.com This was consistently lower than the recurrence rates observed with placebo, which ranged from 24% to 31%. nih.govnih.gov The sustained response, defined as a headache response at 4 hours with no recurrence within 24 hours, was reported in 47% to 51% of patients in the frovatriptan group, compared with 22% to 27% of those in the placebo group. nih.gov

The tolerability profile of frovatriptan has also been evaluated in comparison to placebo. While the incidence of adverse events was higher in patients treated with frovatriptan (47%) than in those who took a placebo (34%), the spectrum of these events was similar. researchgate.net

Table 1: this compound vs. Placebo - Efficacy Outcomes

Outcome Time Point This compound Placebo
Headache Response 2 Hours 37% - 46% 21% - 27%
4 Hours 56% - 65% 31% - 38%
Pain-Free 2 Hours 9% - 14% 2% - 3%
4 Hours 27% - 32% 9% - 14%
Headache Recurrence 24 Hours 10% - 25% 24% - 31%

This compound versus Other Triptan Compounds (e.g., Sumatriptan, Rizatriptan, Zolmitriptan, Almotriptan, Naratriptan)

Direct head-to-head comparative studies provide valuable insights into the relative efficacy and tolerability of different triptans. Frovatriptan has been compared with several other second-generation triptans in various clinical trials.

Pooled analysis of three double-blind, randomized, crossover studies comparing frovatriptan with rizatriptan, zolmitriptan, and almotriptan found that the rates of pain-free episodes at 2 hours were similar, with 30% for frovatriptan and 34% for the comparators. researchgate.net Likewise, pain relief at 2 hours was comparable between the groups, at 55% for frovatriptan and 59% for the other triptans. researchgate.net

In a direct comparison with rizatriptan, the rates of pain-free episodes at 2 hours were 33% for frovatriptan and 39% for rizatriptan, a non-significant difference. nih.gov However, at 4 hours, frovatriptan showed a higher pain-free rate of 38.9% compared to 5.6% for rizatriptan. nih.gov Another study found no significant difference in pain-free rates at 2 hours between frovatriptan (33%) and rizatriptan (39%), or in pain relief at 2 hours (55% vs. 62%). nih.gov

When compared to zolmitriptan, the 2-hour pain-free rates were 26% for frovatriptan and 31% for zolmitriptan, which was not a statistically significant difference. nih.gov Similarly, the 2-hour pain relief rates were 57% and 58%, respectively. nih.gov In a specific analysis of patients with migraine with aura, frovatriptan demonstrated a significantly higher rate of pain-free episodes at 2 hours (45.8%) compared to zolmitriptan (16.7%). researchgate.net

In a study comparing frovatriptan to almotriptan for menstrual migraine, the pain-free rates at 2 hours were 19% for frovatriptan and 29% for almotriptan, with pain relief rates of 36% and 41%, respectively; these differences were not statistically significant. nih.gov

Table 2: Comparative Efficacy of Frovatriptan vs. Other Triptans at 2 Hours

Comparator Frovatriptan Pain-Free Rate Comparator Pain-Free Rate Frovatriptan Pain Relief Rate Comparator Pain Relief Rate
Rizatriptan 33% 39% 55% 62%
Zolmitriptan 26% 31% 57% 58%
Almotriptan 19% 29% 36% 41%

A key differentiator for frovatriptan in comparative studies is its lower rate of migraine recurrence. This is often attributed to its longer elimination half-life compared to other triptans. nih.gov

In a pooled analysis of three head-to-head trials, the recurrence rate for frovatriptan was significantly lower at 27% compared to 40% for the combined group of rizatriptan, zolmitriptan, and almotriptan. researchgate.net

In a direct comparison with sumatriptan, one randomized controlled trial found that while initial pain relief was comparable, patients taking frovatriptan had significantly lower headache recurrence rates at 24 hours. withpower.com

A study comparing frovatriptan with rizatriptan found a significantly lower rate of recurrent episodes for frovatriptan (21%) versus rizatriptan (43%). nih.gov Another study reported a 48-hour recurrence rate of 27.8% for frovatriptan compared to 55.6% for rizatriptan. nih.gov

In a comparative study against almotriptan, recurrent episodes were significantly less frequent with frovatriptan (30%) versus almotriptan (44%). nih.gov For menstrual migraine, the 24-hour recurrence rate was 8% for frovatriptan and 21% for almotriptan. nih.govresearchgate.net

Table 3: Comparative Migraine Recurrence Rates of Frovatriptan vs. Other Triptans

Comparator Frovatriptan Recurrence Rate Comparator Recurrence Rate Time Frame
Rizatriptan 21% 43% 48 Hours
Zolmitriptan 15% 22% 24 Hours (Menstrual Migraine)
Almotriptan 30% 44% 48 Hours
Pooled Comparators 27% 40% 48 Hours

Frovatriptan has generally demonstrated a favorable tolerability profile in comparative studies. A pooled analysis of three studies showed that drug-related adverse events were significantly less frequent with frovatriptan compared to rizatriptan, zolmitriptan, and almotriptan, particularly concerning cardiovascular symptoms. researchgate.net

In a direct comparison with sumatriptan, significantly fewer patients taking frovatriptan experienced adverse events. researchgate.net

When compared with rizatriptan, the number of patients experiencing adverse events was not significantly different, though one study noted fewer adverse events with frovatriptan. nih.govnih.gov

A study comparing frovatriptan to zolmitriptan found that drug-related adverse events were significantly less common with frovatriptan. nih.gov

The tolerability profile between frovatriptan and almotriptan was found to be similar in a head-to-head trial. nih.gov

Pharmacovigilance and Safety Profile of Frovatriptan Succinate

Incidence and Spectrum of Treatment-Emergent Adverse Events in Controlled Clinical Trials

The most common treatment-emergent adverse events, occurring in at least 2% of patients and at a rate at least 1% greater than placebo, were dizziness, paresthesia, headache, dry mouth, fatigue, flushing, hot or cold sensation, dyspepsia, skeletal pain, and chest pain. fda.govfda.govnih.gov Other events like somnolence and nausea occurred at a rate of 2% or more but were equally or more common in the placebo group. fda.gov

The table below details the incidence of these events as reported within 48 hours of drug administration in the pooled data from four placebo-controlled trials. fda.govfda.gov

Adverse EventFrovatriptan (B193164) 2.5 mg (n=1554)Placebo (n=838)
Central & Peripheral Nervous System
Dizziness8%5%
Paresthesia4%2%
Headache4%3%
Gastrointestinal System
Dry Mouth3%1%
Dyspepsia2%1%
Body as a Whole
Fatigue5%2%
Hot or Cold Sensation3%2%
Chest Pain2%1%
Musculoskeletal
Skeletal Pain3%2%
Vascular
Flushing4%2%

This table presents treatment-emergent adverse events with an incidence of ≥2% in the Frovatriptan group and greater than the placebo group. Data sourced from placebo-controlled migraine trials. fda.govfda.gov

The safety of frovatriptan has also been assessed in long-term, open-label studies. fda.gov In one study lasting up to 12 months, 496 patients treated 13,878 migraine attacks. nih.gov The profile of adverse events observed in this long-term setting was similar to that seen in short-term, placebo-controlled trials. hres.ca The most frequently reported adverse events in the long-term study included nausea, dizziness, fatigue, somnolence, headache, dyspepsia, skeletal pain, flushing, and paresthesia. hres.ca Frovatriptan was reported to be well-tolerated over the 12-month period. nih.gov

Discontinuation rates due to adverse events serve as an indicator of a drug's tolerability. In four short-term, placebo-controlled trials, only 1% (16 out of 1,554) of patients treated with frovatriptan withdrew from the studies because of treatment-emergent adverse events. fda.govhres.ca In a long-term, open-label study that continued for up to one year, the discontinuation rate due to adverse events was 5% (26 out of 496 patients). fda.govfda.govhres.ca

Influence of Patient Demographics (Gender, Age, Race) and Concomitant Medications on Adverse Event Incidence

Analysis of data from placebo-controlled clinical trials indicates that the incidence of adverse events was not affected by gender or age. fda.govhres.cahres.ca While the systemic exposure to frovatriptan is approximately 1.5- to 2-fold higher in elderly subjects (ages 65-77) and 2-fold greater in females than males, this did not translate to a higher incidence of adverse events in these populations. fda.govfda.govhres.ca Similarly, concomitant medications commonly used by migraine patients did not appear to influence the rate of adverse events. fda.govhres.cahres.ca There was insufficient data to properly assess the impact of race on the incidence of adverse events. fda.govfda.govhres.ca

Cardiovascular Safety Assessments

The cardiovascular safety of 5-HT1 agonists, including frovatriptan, is a key area of pharmacovigilance due to their vasoconstrictive properties.

Like other 5-HT1 agonists, frovatriptan has the potential to cause coronary artery vasospasm. fda.govdrugs.com For this reason, its use is contraindicated in patients with documented ischemic or vasospastic coronary artery disease (CAD), including Prinzmetal's angina. fda.govdrugs.com Rare but serious cardiac events, such as acute myocardial infarction, life-threatening cardiac rhythm disturbances, and death, have been reported within a few hours of administration of 5-HT1 agonists, sometimes in patients without known CAD. fda.govdrugs.com

Despite these risks associated with the drug class, premarketing clinical trials involving over 3,000 migraine patients treated with frovatriptan did not report any deaths or serious cardiac events related to its use. fda.govhres.ca Furthermore, a specific study was conducted to evaluate the cardiovascular effects of frovatriptan in patients with or at high risk for coronary artery disease. nih.govnih.gov In this randomized, double-blind, placebo-controlled study, frovatriptan was not associated with an increase in clinically significant ECG changes, ischemia, or arrhythmias compared to placebo. nih.govnih.gov In fact, the incidence of significant ECG changes was statistically significantly lower at 4 hours post-dose for frovatriptan compared to placebo. nih.gov

Evaluation in Patient Populations with Existing Cardiovascular Risk Factors or Disease (e.g., Coronary Artery Disease, Hypertension)

The use of frovatriptan succinate (B1194679) in patients with existing cardiovascular risk factors or established cardiovascular disease requires careful consideration due to the vasoconstrictive nature of the triptan class of drugs.

Contraindications and Precautions: Frovatriptan succinate is contraindicated in individuals with a history of, or current symptoms consistent with, ischemic coronary artery disease (CAD), such as angina pectoris, myocardial infarction, or documented silent ischemia drugs.comnih.gov. It is also contraindicated in patients with coronary artery vasospasm, including Prinzmetal's angina, as well as those with a history of stroke, transient ischemic attack (TIA), or peripheral vascular disease drugs.comnih.govnih.gov. Uncontrolled hypertension is another contraindication for the use of frovatriptan nih.govnih.gov.

Evaluation in High-Risk Patients: For patients with multiple cardiovascular risk factors—such as hypertension, hypercholesterolemia, smoking, obesity, diabetes, and a strong family history of CAD—but without a formal diagnosis of cardiovascular disease, a thorough cardiovascular evaluation is recommended before initiating treatment with this compound nih.govnih.gov. If the evaluation is satisfactory, it is often advised that the first dose be administered in a medically supervised setting nih.gov. For individuals with multiple risk factors who are intermittent long-term users of frovatriptan, periodic cardiovascular evaluations should be considered drugs.com.

Studies in Patients with Cardiovascular Risk: A randomized, double-blind, placebo-controlled study investigated the cardiovascular effects of frovatriptan in migraine sufferers who had, or were at high risk for, coronary artery disease. The findings of this study suggested that frovatriptan was well-tolerated and was not associated with an increase in cardiovascular monitoring abnormalities nih.gov. In a review of randomized studies focusing on hypertensive and normotensive individuals, frovatriptan was found to have a sustained antimigraine effect in both groups, with no observed increase in blood pressure or heart rate in the hypertensive subjects nih.gov.

Patient PopulationRecommendation/FindingSource
Established Coronary Artery Disease (CAD)Contraindicated drugs.comnih.gov
Uncontrolled HypertensionContraindicated nih.govnih.gov
Multiple Cardiovascular Risk Factors (without diagnosed CAD)Perform cardiovascular evaluation prior to use. Consider first dose in a medically-supervised setting. nih.govnih.gov
Hypertensive Patients (controlled)No significant increase in blood pressure or heart rate observed in a review of randomized studies. nih.gov

Effects on Pulmonary Artery Pressure and Electrocardiographic Changes

Pulmonary Artery Pressure: There is a lack of specific data from preclinical or clinical studies on the direct effects of this compound on pulmonary artery pressure. While an 18% increase in mean pulmonary artery pressure has been noted following the administration of another 5-HT1 agonist, this finding cannot be directly extrapolated to frovatriptan mayoclinic.org.

Electrocardiographic (ECG) Changes: Clinical trials have not found an association between the use of this compound and arrhythmias or ischemic ECG changes mayoclinic.orgnih.gov. In a study involving patients with or at high risk of coronary artery disease, the incidence of clinically significant electrocardiogram changes was not increased with frovatriptan compared to placebo nih.gov. In fact, at the 4-hour post-dose mark, the incidence of such changes was significantly lower in the frovatriptan group. The study also found that the incidence of arrhythmias was higher in the placebo group nih.gov.

Central Nervous System Safety Considerations

Potential for Serotonin (B10506) Syndrome in Conjunction with Other Serotonergic Agents:

Serotonin syndrome is a potentially life-threatening condition that can occur with the use of serotonergic agents. The risk is heightened when multiple such agents are used concurrently richmondeye.comresearchgate.net. Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea) mayoclinic.orgnih.gov.

The concomitant use of frovatriptan with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase (MAO) inhibitors, may increase the risk of developing serotonin syndrome drugs.comrichmondeye.com. Therefore, careful patient observation is advised when frovatriptan is co-administered with these medications, particularly during the initiation of treatment and with any dose increases mayoclinic.orgnih.govsemanticscholar.org.

Symptom CategoryExamplesSource
Mental Status ChangesAgitation, hallucinations, coma mayoclinic.orgnih.gov
Autonomic InstabilityTachycardia, labile blood pressure, hyperthermia mayoclinic.orgnih.gov
Neuromuscular AberrationsHyperreflexia, incoordination mayoclinic.orgnih.gov
Gastrointestinal SymptomsNausea, vomiting, diarrhea mayoclinic.orgnih.gov

Other Neurological and Psychiatric Adverse Events (e.g., Dysesthesia, Hypoesthesia, Insomnia, Anxiety, Drowsiness):

In clinical trials, a range of neurological and psychiatric adverse events have been reported with the use of this compound. Frequently reported neurological events include dysesthesia (abnormal sensation) and hypoesthesia (decreased sensation) fda.govnih.gov. Other commonly reported side effects are dizziness and drowsiness drugs.com.

Psychiatric adverse events that have been noted include insomnia and anxiety fda.gov. Less common, but more severe, mood or mental state changes such as increased agitation or depression have also been reported, although these are rare drugs.com.

Ocular Safety Investigations, including Melanin (B1238610) Binding

The safety of this compound with respect to ocular health has been a subject of investigation, particularly concerning its potential to bind to melanin-containing tissues within the eye.

Melanin Binding: A study conducted in pigmented rats administered a single oral dose of radiolabeled frovatriptan found that 28 days after administration, the radioactivity in the eye was 87% of the level measured after 8 hours fda.gov. This finding suggests that frovatriptan and/or its metabolites may bind to the melanin in the eye fda.gov. The potential for accumulation in melanin-rich tissues over time raises the possibility of toxicity in these tissues with extended use fda.gov. However, it is important to note that no treatment-related effects on the retina were observed in the toxicity studies conducted fda.gov.

Ocular Adverse Events: While specific long-term ocular safety studies for frovatriptan are not extensively detailed in the available literature, reports of transient and permanent blindness and significant partial vision loss have been associated with the use of the 5-HT1 agonist class of drugs drugs.comfda.gov. Patients experiencing blurred vision, difficulty with reading, or any other change in vision while using frovatriptan are advised to consult their doctor, who may recommend an examination by an ophthalmologist drugs.commayoclinic.org.

Reproductive and Developmental Toxicology Studies

The potential effects of this compound on reproduction and development have been evaluated in animal studies. In pregnant rats, the administration of frovatriptan during the period of organogenesis was associated with an increased incidence of fetal abnormalities, including dilated ureters, unilateral and bilateral pelvic cavitation, and hydronephrosis, at doses that were significantly higher than the maximum recommended human dose. A slight delay in fetal maturation was also observed richmondeye.com.

In studies involving pregnant rabbits, no effects on fetal development were noted when frovatriptan was administered throughout the period of organogenesis richmondeye.com.

There are no adequate and well-controlled studies of this compound in pregnant women. Therefore, its use during pregnancy should only be considered if the potential benefit to the mother justifies the potential risk to the fetus richmondeye.com. It is not known whether frovatriptan is excreted in human milk. However, frovatriptan and/or its metabolites have been found in the milk of lactating rats richmondeye.com.

Embryofetal Development Research

Studies in animal models have been conducted to evaluate the potential effects of this compound on embryofetal development. These studies, primarily in rats and rabbits, provide insights into the safety profile of the compound during pregnancy.

In a study involving pregnant rats, frovatriptan was administered orally during the period of organogenesis. The results indicated developmental toxicity at doses that were also associated with maternal toxicity. Specifically, decreased fetal body weights, an increase in skeletal variations such as incomplete ossification, and reduced fetal survival were observed.

Developmental toxicity studies were also performed in pregnant rabbits with oral administration of frovatriptan during organogenesis. These studies revealed an increased incidence of fetal abnormalities, including ventricular septal defects, umbilical hernia, and fused sternebrae, at a dose that produced maternal toxicity. Skeletal variations like incomplete ossification were also noted. A no-effect dose for developmental toxicity was established in this species.

Furthermore, research in lactating rats has shown that frovatriptan and/or its metabolites are excreted in milk, with concentrations reaching up to four times higher than those in the plasma.

The following tables summarize the key findings from the embryofetal development studies.

Table 1: Summary of Embryofetal Development Study in Rats

Dose Level (mg/kg/day) Maternal Toxicity Embryofetal Effects
25 Not specified No adverse effects observed (No-Effect Dose)
100 Present Decreased fetal body weight, increased skeletal variations, decreased fetal survival

Table 2: Summary of Embryofetal Development Study in Rabbits

Dose Level (mg/kg/day) Maternal Toxicity Embryofetal Effects
10 Not specified No adverse effects on development observed (No-Effect Dose)

Fertility and Fecundity Studies

The potential impact of this compound on fertility and reproductive performance has been investigated in non-clinical studies involving male and female rats.

The table below details the findings from the fertility and fecundity studies in rats.

Table 3: Summary of Fertility and Fecundity Study in Rats

Species Sex Highest Dose Tested (mg/kg/day) Effects on Fertility/Fecundity Other Reproductive Findings

Drug Drug Interaction Research with Frovatriptan Succinate

Mechanisms of Interaction: Pharmacokinetic versus Pharmacodynamic

Drug interactions are broadly categorized as either pharmacokinetic or pharmacodynamic. Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another, thereby altering its concentration in the body. nih.gov Pharmacodynamic interactions, on the other hand, occur when drugs with similar or opposing effects act on the same target or physiological system, leading to an additive, synergistic, or antagonistic effect. medscape.commedscape.com

Frovatriptan (B193164) appears to have a low risk of clinically significant pharmacokinetic interactions. nih.govnih.gov In vitro studies have shown that it does not significantly inhibit or induce cytochrome P450 (CYP450) isoenzymes, which are responsible for the metabolism of many drugs. nih.govdrugs.com Specifically, CYP1A2 is the principal enzyme involved in frovatriptan's metabolism. nih.gov While co-administration with substances that modify CYP1A2 activity, such as oral contraceptives and fluvoxamine (B1237835), can slightly increase frovatriptan concentrations, and smoking can slightly decrease them, these changes are not considered clinically significant due to frovatriptan's large therapeutic index. nih.gov

The majority of clinically important interactions involving frovatriptan are pharmacodynamic in nature. These interactions primarily stem from the additive effects on serotonin (B10506) levels or vasoconstriction when frovatriptan is co-administered with other serotonergic or vasospastic agents.

Interactions with Other Serotonergic Agents

Frovatriptan is a selective serotonin 5-HT1B/1D receptor agonist. fda.gov When taken in combination with other drugs that increase serotonin levels, there is a potential risk of serotonin syndrome, a rare but serious condition. nih.govdoctorabad.com Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular aberrations (e.g., hyperreflexia, incoordination). nih.govcmaj.ca

The concurrent use of triptans with SSRIs or SNRIs has been a subject of scrutiny due to the theoretical risk of serotonin syndrome. nih.govmayoclinic.org Both classes of drugs increase synaptic serotonin levels, and their combined use could potentiate this effect. mayoclinic.org The U.S. Food and Drug Administration (FDA) issued an alert in 2006 regarding this potential interaction. nih.gov

However, subsequent research and clinical experience suggest that the risk of serotonin syndrome with this combination is very low. mayoclinic.orgnih.govuspharmacist.com Studies have shown that millions of patients have used these medications together safely. mayoclinic.org While caution and patient monitoring are advised, especially during treatment initiation and dose adjustments, the benefits of treating comorbid migraine and depression often outweigh the risks. doctorabad.comnationalmigrainecentre.org.uk

Interacting Drug ClassExample DrugsPotential EffectMechanismRecommendation
SSRIsFluoxetine, Escitalopram medscape.comSerotonin Syndrome nih.govAdditive serotonergic effects medscape.comMonitor closely, especially at initiation and with dose increases. doctorabad.com
SNRIsDuloxetine, Desvenlafaxine medscape.comSerotonin Syndrome nih.govAdditive serotonergic effects medscape.comMonitor closely, especially at initiation and with dose increases. doctorabad.com

Similar to SSRIs and SNRIs, TCAs can also increase serotonin levels. nih.gov Therefore, co-administration with frovatriptan carries a potential risk of serotonin syndrome. medscape.comnih.gov Patients taking both a triptan and a TCA should be monitored for symptoms of serotonin syndrome. nih.gov

Interacting Drug ClassExample DrugsPotential EffectMechanismRecommendation
TCAsAmitriptyline, Nortriptyline, Clomipramine, Doxepin medscape.comSerotonin Syndrome nih.govAdditive serotonergic effects medscape.comMonitor therapy. medscape.com

Unlike some other triptans, frovatriptan is not metabolized by monoamine oxidase (MAO). nih.govamericanmigrainefoundation.org Therefore, a pharmacokinetic interaction with MAOIs is not expected. nih.gov Studies with the MAO-A inhibitor moclobemide (B1677376) did not show any effect on the pharmacokinetics of frovatriptan. nih.govhres.ca

Interacting DrugPotential EffectMechanismRecommendation
MoclobemideNo significant pharmacokinetic interaction. nih.govFrovatriptan is not a substrate for MAO. nih.govNo dose adjustment is likely required. nih.gov
PhenelzineIncreased risk of serotonin syndrome. medscape.comAdditive pharmacodynamic effect. medscape.comAvoid or use an alternative drug. medscape.com
IsocarboxazidIncreased levels of frovatriptan. medscape.comDecreased metabolism. medscape.comContraindicated. medscape.com
TranylcypromineIncreased risk of serotonin syndrome. medscape.comAdditive serotonergic effects. medscape.comAvoid or use an alternative drug. medscape.com
LinezolidIncreased risk of serotonin syndrome. medscape.comMAO-A inhibition by linezolid. medscape.comAvoid or use an alternative drug. medscape.com

The co-administration of frovatriptan with other 5-HT1 agonists (triptans) is contraindicated within a 24-hour period. nih.govfda.govmayoclinic.org This is due to the potential for additive vasospastic effects on coronary arteries. nih.gov The combined use could lead to an increased risk of coronary artery vasospasm and other ischemic events. drugs.com

Interacting Drug ClassExample DrugsPotential EffectMechanismRecommendation
Other 5-HT1 AgonistsSumatriptan, Rizatriptan (B1679398), Almotriptan (B1666892), Eletriptan (B1671169), Naratriptan, Zolmitriptan (B1197) mayoclinic.orgmedindia.netAdditive vasospastic effects. nih.govPharmacodynamic synergism. medscape.comContraindicated within 24 hours of each other. nih.gov

Interactions with Ergot-Containing Medications (e.g., Ergotamine, Dihydroergotamine, Methysergide)

Ergot-containing medications are also used in the treatment of migraine and, like triptans, can cause vasoconstriction. mayoclinic.org The concurrent use of frovatriptan and ergot-containing drugs within 24 hours of each other is contraindicated. nih.govdrugs.com This is because of the potential for additive and prolonged vasospastic reactions, which can increase the risk of ischemia. nih.govdrugs.comdrugs.com

Interestingly, one study noted that co-administration of ergotamine tartrate resulted in a slight decrease in the Cmax and AUC of frovatriptan, though this finding was not considered clinically significant. nih.govnih.gov The primary concern remains the pharmacodynamic interaction leading to enhanced vasoconstriction. medscape.com

Interacting DrugPotential EffectMechanismRecommendation
ErgotamineAdditive vasospastic reactions. nih.govdrugs.comAdditive pharmacologic effects. drugs.comContraindicated within 24 hours of each other. nih.govdrugs.com
DihydroergotamineAdditive vasospastic reactions. medscape.comPharmacodynamic synergism. medscape.commedscape.comContraindicated within 24 hours of each other. medscape.com
MethysergideIncreased vasoconstricting activities. drugbank.comAdditive effects. drugbank.comContraindicated within 24 hours of each other. drugs.com

Interactions Affecting Frovatriptan Pharmacokinetics

Research into the drug-drug interaction profile of frovatriptan succinate (B1194679) has elucidated how co-administered substances can alter its pharmacokinetic properties. These interactions primarily involve effects on the absorption and metabolism of frovatriptan, leading to changes in its plasma concentration.

Oral Contraceptives

The concurrent use of oral contraceptives has been shown to increase the plasma concentrations of frovatriptan. drugs.comdrugs.com A retrospective analysis of pharmacokinetic data gathered from female participants across various trials revealed that the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of frovatriptan are approximately 30% higher in individuals taking oral contraceptives compared to those who are not. drugs.comdrugs.comfda.govhres.ca Another source reported this increase to be approximately 40%. nih.gov The precise mechanism behind this interaction has not been established. drugs.comdrugs.com It is also unknown if hormonal contraceptives administered through other routes, such as intravaginal or transdermal systems, would have a similar effect on the pharmacokinetics of frovatriptan. drugs.comdrugs.com Despite these observed changes, the interaction is generally considered unlikely to be of clinical significance. drugs.comdrugs.com

Table 1: Effect of Oral Contraceptives on Frovatriptan Pharmacokinetics

Pharmacokinetic Parameter Change in Frovatriptan Level Source
Mean Cmax ▲ ~30% drugs.comdrugs.comfda.govhres.ca

Propranolol (B1214883)

The co-administration of propranolol has been found to increase the plasma concentrations of frovatriptan, with the effect being more pronounced in males than in females. fda.govhres.ca In males, propranolol increased the AUC of a 2.5 mg frovatriptan dose by 60% and the Cmax by 23%. fda.govhres.cadrugs.com In females, the AUC was increased by 29% and the Cmax by 16%. fda.govhres.cadrugs.com The time to reach peak concentration (Tmax) and the elimination half-life of frovatriptan were not affected by the concurrent administration of propranolol. fda.govdrugs.com The mechanism for this interaction has not been fully established, but it is not considered to be of major clinical significance. drugs.com

Table 2: Effect of Propranolol on Frovatriptan Pharmacokinetic Parameters

Gender Change in AUC Change in Cmax Source
Male ▲ 60% ▲ 23% fda.govhres.cadrugs.com

Fluvoxamine

Concomitant administration of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) and a known potent inhibitor of the cytochrome P450 isoenzyme CYP1A2, can lead to slight increases in frovatriptan's systemic exposure. nih.govnih.govnih.gov Since frovatriptan is primarily metabolized by CYP1A2, this interaction is expected. nih.gov Studies have shown that fluvoxamine co-administration resulted in an approximate 28% increase in the Cmax and a 39% increase in the AUC of frovatriptan. nih.gov These slight increases are not considered to be clinically significant. nih.gov

Table 3: Effect of Fluvoxamine on Frovatriptan Pharmacokinetics

Pharmacokinetic Parameter Approximate Change in Frovatriptan Level Source
Cmax ▲ 28% nih.gov

Lack of Significant Induction or Inhibition of Cytochrome P450 Isoenzymes (1A2, 2C9, 2C19, 2D6, 2E1, 3A4) and Monoamine Oxidase Enzymes

In vitro studies have demonstrated that frovatriptan is not an inhibitor or an inducer of key human cytochrome P450 isoenzymes. fda.govnih.gov Specifically, at concentrations 250 to 500 times higher than the highest blood concentrations observed in humans, frovatriptan did not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. fda.govnih.gov This suggests that frovatriptan is unlikely to affect the metabolism of other drugs that are substrates for these enzymes. fda.gov

Furthermore, frovatriptan is not a substrate for monoamine oxidase (MAO) enzymes and is only a weak inhibitor at very high concentrations in vitro. nih.govnih.gov A clinical study confirmed this lack of interaction; the pharmacokinetic profile of frovatriptan was unaffected when co-administered with moclobemide, a specific MAO-A inhibitor. fda.govnih.gov This characteristic distinguishes frovatriptan from some other triptans that are substrates for MAO. nih.govamericanmigrainefoundation.org

Potential Pharmacodynamic or Unspecified Interaction Mechanisms (e.g., CNS Depressants, Antihypertensive Agents)

Beyond pharmacokinetic interactions, there is a potential for pharmacodynamic interactions where frovatriptan may alter the effects of other medications. Frovatriptan may increase the central nervous system (CNS) depressant activities of other substances. drugbank.com For example, the risk of CNS depression could be increased when frovatriptan is combined with drugs like alprazolam or baclofen. drugbank.com

Additionally, frovatriptan may decrease the therapeutic effects of antihypertensive agents. drugbank.com This is consistent with reports of significant elevations in blood pressure, including hypertensive crises, in some patients treated with 5-HT1 agonists, even in those without a history of hypertension. nih.gov Therefore, combining frovatriptan with antihypertensive drugs such as benazepril (B1667978) or amlodipine (B1666008) could potentially reduce their blood pressure-lowering efficacy. drugbank.com

Preclinical Research and Translational Studies of Frovatriptan Succinate

In Vitro Receptor Characterization and Functional Assays

Frovatriptan (B193164) succinate (B1194679) is a selective serotonin (B10506) (5-HT) receptor agonist. fda.gov Radioligand-binding studies have demonstrated its high affinity for the 5-HT1B and 5-HT1D receptor subtypes. fda.govnih.govnih.govmedchemexpress.com Its affinity for these receptors is a key component of its mechanism of action, which is believed to involve the inhibition of excessive dilation of extracerebral and intracranial arteries during a migraine. fda.gov

In functional assays, frovatriptan acts as a potent full agonist at human-cloned 5-HT1B and 5-HT1D receptors. medchemexpress.com Further studies have shown it has a moderate affinity for 5-HT1A, 5-HT1F, and 5-HT7 receptors. medchemexpress.com In contrast, frovatriptan exhibits no significant affinity for benzodiazepine (B76468) binding sites and does not have significant effects on GABAA mediated channel activity. fda.gov

Receptor SubtypeAffinity/ActivitySource
5-HT1BHigh Affinity, Potent Full Agonist fda.govmedchemexpress.com
5-HT1DHigh Affinity, Potent Full Agonist fda.govmedchemexpress.com
5-HT1AModerate Affinity medchemexpress.com
5-HT1FModerate Affinity medchemexpress.com
5-HT7Moderate Affinity, Moderately Potent Full Agonist medchemexpress.com
Benzodiazepine SitesNo Significant Affinity fda.gov

In Vivo Animal Models for Migraine Pathophysiology and Vasoconstrictor Activity (Cats, Dogs, Rats, Mice)

The effects of frovatriptan have been evaluated in several animal models to assess its activity relevant to migraine pathophysiology. In anesthetized dogs and cats, intravenous administration of frovatriptan resulted in the selective constriction of the carotid vascular bed. fda.gov This effect was achieved with no corresponding impact on blood pressure in either species or on coronary resistance in dogs. fda.gov

Further studies in anesthetized dogs showed that frovatriptan did not increase coronary vascular resistance and had no measurable effect on cardiac function, including left ventricular pressure, left systolic pressure, cardiac contractility, aortic blood flow, and systemic resistance. medchemexpress.comfda.gov In a model of myocardial infarction in dogs, frovatriptan did not adversely affect coronary blood flow reperfusion following the infarct. fda.gov Research in isolated human arteries demonstrated a lower threshold for the constriction of cerebral vasculature compared to coronary vessels. medchemexpress.com While animal studies have indicated that frovatriptan has a limited ability to cross the blood-brain barrier, it was found to attenuate thermal-induced hyperalgesia in mice. fda.govresearchgate.net

Toxicology Studies (Acute Oral Toxicity, Repeat Oral Dose Studies, Maximum Tolerated Dose Assessments)

Toxicology studies in multiple species indicate that frovatriptan has a low toxicity profile. hres.cahres.ca

Acute Oral Toxicity Single-dose toxicity studies in rats and mice established that frovatriptan has low acute oral toxicity, with a lethal dose in excess of 2000 mg/kg. fda.gov

Repeat Oral Dose Studies Long-term, repeat-dose oral studies have been conducted in rodents and dogs.

Mice : In an 84-week study, a no-observed-adverse-effect-level (NOAEL) of 40 mg/kg/day was demonstrated. fda.govhres.ca

Rats : A 26-week study in rats established a NOEL of 10 mg/kg/day. fda.gov At high doses in this species, observed effects included peripheral vasodilatation and histopathological lesions in the kidneys, adrenals, and thyroid. fda.gov

Dogs : Repeat oral dose studies in dogs showed no histopathologic changes attributable to frovatriptan administration at blood exposures up to 130-fold higher than those anticipated in humans. fda.gov

Maximum Tolerated Dose (MTD) Assessments In carcinogenicity studies, the maximum tolerated dose was not achieved in an 84-week mouse study or in female rats. fda.gov However, the exposures at the highest doses studied were substantially greater than those achieved at the maximum recommended daily human dose. fda.gov

Study TypeSpeciesKey FindingsSource
Acute Oral ToxicityRats, MiceLethal dose > 2000 mg/kg fda.gov
Repeat Oral Dose (84 weeks)MiceNOAEL of 40 mg/kg/day fda.govhres.ca
Repeat Oral Dose (26 weeks)RatsNOEL of 10 mg/kg/day fda.gov
Repeat Oral DoseDogsNo histopathologic changes at high exposures fda.gov

Genotoxicity Evaluations (In Vivo and In Vitro Assays)

While frovatriptan did yield a positive response in an in vitro human lymphocyte chromosome aberration assay under a specific set of conditions, it did not show genotoxic potential in other tests. fda.gov Crucially, frovatriptan demonstrated no genotoxic activity in in vivo assays. fda.gov The standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test) and in vivo assays such as the micronucleus test in rodents. fda.govnih.gov

Assay TypeResultNoteSource
In Vitro Human Lymphocyte Chromosome AberrationPositiveOccurred only under one particular set of conditions. fda.gov
Other In Vitro Assays (e.g., Ames test)NegativeDid not demonstrate genotoxic potential. fda.gov
In Vivo AssaysNegativeShowed no genotoxic activity in vivo. fda.gov

Future Research Directions and Therapeutic Implications of Frovatriptan Succinate

Further Elucidation of Unique Pharmacological and Pharmacokinetic Properties

Frovatriptan (B193164) distinguishes itself from other triptans through its distinct pharmacological and pharmacokinetic profile, which warrants further investigation. A key characteristic is its remarkably long terminal elimination half-life of approximately 26 hours, the longest in its class. nih.govnih.govnih.gov This prolonged duration of action is thought to contribute to a lower incidence of headache recurrence, a significant clinical advantage in migraine management. nih.govnih.gov Future research should continue to explore the clinical implications of this extended half-life, particularly in patients who experience prolonged migraine attacks or frequent recurrences.

Pharmacologically, frovatriptan is a highly selective agonist for the 5-HT1B and 5-HT1D receptors. nih.govpatsnap.com Its high affinity for these receptors, which are implicated in the vasoconstriction of cranial blood vessels and the inhibition of inflammatory neuropeptide release, is central to its antimigraine effect. patsnap.comfda.gov Studies have also suggested that frovatriptan exhibits greater selectivity for cerebral blood vessels over coronary arteries, which may translate to a more favorable cardiovascular safety profile. nih.govnih.gov Further elucidation of the molecular interactions between frovatriptan and its target receptors, as well as its effects on downstream signaling pathways, could provide deeper insights into its mechanism of action and potentially identify new therapeutic targets.

Table 1: Pharmacokinetic Properties of Frovatriptan Succinate (B1194679)

Parameter Value Reference
Terminal Elimination Half-life ~26 hours nih.govnih.gov
Time to Peak Plasma Concentration (Tmax) 2-3 hours nih.gov

| Oral Bioavailability | 22% - 30% | nih.gov |

Exploration of Efficacy and Safety in Broader Patient Cohorts (e.g., Pediatric, Geriatric)

The current clinical experience with frovatriptan succinate is predominantly in the adult migraine population. Future research must focus on expanding our understanding of its efficacy and safety in other demographic groups, particularly pediatric and geriatric patients.

In the geriatric population , pharmacokinetic studies have shown that mean blood concentrations of frovatriptan can be 1.5 to 2 times higher in elderly individuals (ages 65-77) compared to younger adults (ages 21-37). fda.govhres.ca While current labeling suggests no dosage adjustment is necessary, further dedicated clinical trials in this age group are needed to confirm the long-term safety and tolerability, and to establish optimal dosing strategies, considering potential comorbidities and polypharmacy. nih.govfda.gov

The use of frovatriptan in the pediatric population is an area with a significant unmet need. At present, the safety and effectiveness of frovatriptan in patients under 18 years of age have not been established. fda.govohsu.edu A pharmacokinetic study in adolescents (ages 12-17) indicated a similar pharmacokinetic profile to that observed in adults, suggesting that dosing adjustments might not be necessary. nih.govnih.gov However, comprehensive, well-controlled clinical trials are essential to determine the efficacy, safety, and appropriate dosing of frovatriptan for the acute treatment of migraine in children and adolescents. nih.govmdpi.comoup.com

Investigating Potential in Other Headache Disorders or Neurological Conditions

While frovatriptan is approved for the acute treatment of migraine, its unique properties suggest potential utility in other headache disorders and neurological conditions.

Menstrual Migraine: Frovatriptan has shown considerable promise in the management of menstrually associated migraine (MAM), which is often more severe and debilitating than non-menstrual migraine. Clinical trials have demonstrated that frovatriptan, when used as a short-term preventive therapy, can significantly reduce the incidence, severity, and duration of MAM. nih.govneurotrials.aiclinicaltrials.govnih.gov One study found that frovatriptan 2.5 mg taken twice daily during the six-day perimenstrual period reduced the incidence of MAM to 41% compared to 67% with placebo. nih.gov Future research could further optimize dosing strategies and patient selection for this indication.

Cluster Headache: The long half-life of frovatriptan has led to its investigation as a potential preventive treatment for cluster headache. nih.govpracticalneurology.commhni.com Some preliminary evidence suggests it may be beneficial in reducing the frequency of attacks in both episodic and chronic cluster headache. nih.govnih.gov However, a multicenter, placebo-controlled trial was prematurely discontinued (B1498344) due to recruitment difficulties, highlighting the challenges of conducting rigorous studies in this patient population. nih.gov Further well-designed trials are needed to definitively establish the role of frovatriptan in the prophylaxis of cluster headache. nih.govmedscape.com

The exploration of frovatriptan in other neurological conditions where serotonin (B10506) pathways are implicated could also be a fruitful area for future research.

Advances in Drug Delivery Systems and Formulations (e.g., Microneedle-Mediated Transdermal Transport)

To improve bioavailability and offer alternative routes of administration, particularly for patients experiencing nausea and vomiting, research into novel drug delivery systems for frovatriptan is underway.

One promising approach is microneedle-mediated transdermal transport . Microneedles are micron-sized needles that create microscopic channels in the skin, facilitating the passage of drugs into the systemic circulation. oatext.comnih.govmdpi.commdpi.com An in vitro study using porcine skin demonstrated that microneedle rollers significantly increased the transdermal flux of this compound monohydrate compared to passive diffusion. oatext.comresearchgate.net This technology has the potential to offer a painless, minimally invasive, and convenient method of administration. nih.gov Future research in this area could focus on optimizing microneedle design and formulation to enhance delivery efficiency and patient acceptability. oatext.com

Table 2: In Vitro Transdermal Flux of this compound Monohydrate

Delivery Method Flux Value (µg/cm²/h) Reference
Passive Diffusion 13.46 ± 1.3 researchgate.net

| Microneedle-Mediated | 25.7 ± 2.5 | researchgate.net |

Other novel formulations being investigated include intranasal gels and orally disintegrating tablets, which aim to provide faster onset of action and improved ease of use.

Pharmacogenomic Studies to Predict Individual Response and Adverse Event Susceptibility

The field of pharmacogenomics holds the potential to personalize migraine treatment by identifying genetic variations that influence an individual's response to medication and their susceptibility to adverse events. researchgate.net While specific pharmacogenomic studies on frovatriptan are currently limited, research into the pharmacogenomics of triptans as a class provides a roadmap for future investigations. drugbank.comnih.gov

Future pharmacogenomic studies of frovatriptan could focus on identifying genetic polymorphisms in key areas such as:

5-HT receptors: Variations in the genes encoding the 5-HT1B and 5-HT1D receptors could influence the binding affinity and efficacy of frovatriptan.

Drug metabolism enzymes: Although frovatriptan is not extensively metabolized by the cytochrome P450 system, identifying any genetic variations that do affect its metabolism could help predict individual differences in drug exposure and clearance. nih.gov

Drug transporters: Genes encoding drug transporters could play a role in the absorption and distribution of frovatriptan, thereby affecting its clinical response.

By identifying predictive biomarkers, clinicians may one day be able to select the most effective triptan for an individual patient and minimize the risk of adverse effects, moving towards a more personalized approach to migraine management.

Integration of Real-World Evidence and Post-Marketing Surveillance Data

While randomized controlled trials (RCTs) are the gold standard for establishing drug efficacy and safety, real-world evidence (RWE) and post-marketing surveillance data provide valuable insights into a medication's performance in a broader, more diverse patient population under routine clinical care. researchgate.net

Post-marketing surveillance studies of frovatriptan have contributed to our understanding of its long-term safety and tolerability. nih.govnih.gov One large German post-marketing surveillance study demonstrated the effectiveness and safety of frovatriptan in a large population of patients who had previously used other triptans. researchgate.net

A recent real-world comparison of acute migraine medications, utilizing data from a smartphone headache diary application, provided patient-reported outcomes on the effectiveness of various treatments. jwatch.org In this study, while eletriptan (B1671169) was ranked as the most effective triptan, frovatriptan was still preferred by patients over medications in other pharmacological classes. jwatch.org

Future integration of RWE from various sources, such as electronic health records, insurance claims databases, and patient-reported outcome platforms, will be crucial for:

Confirming the long-term effectiveness and safety of frovatriptan in real-world settings.

Identifying rare adverse events that may not be detected in the more controlled environment of RCTs.

Understanding treatment patterns, patient preferences, and the economic impact of frovatriptan in routine clinical practice.

By combining the rigor of RCTs with the pragmatism of RWE, a more comprehensive understanding of frovatriptan's place in migraine therapy can be achieved.

Q & A

Q. What are the optimal preclinical models for evaluating the pharmacokinetic profile of Frovatriptan Succinate?

  • Methodological Answer: Preclinical pharmacokinetic studies should employ rodent models (e.g., Sprague-Dawley rats) to assess absorption, distribution, metabolism, and excretion (ADME). Use a crossover design with control groups to isolate drug-specific effects. Plasma concentration-time curves should be analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precision. Ensure dose proportionality by testing multiple doses (e.g., 2.5 mg, 5 mg) and include bioanalytical validation per FDA guidelines . For translational relevance, integrate human hepatocyte assays to predict metabolic pathways .

Q. How should researchers design experiments to assess Frovatriptan’s selectivity for 5-HT1B/1D receptors?

  • Methodological Answer: Use radioligand binding assays with transfected cell lines expressing human 5-HT1B, 5-HT1D, and off-target receptors (e.g., 5-HT1A). Calculate IC50 values via competitive binding curves, with <sup>3</sup>H-serotonin as the tracer ligand. Include negative controls (e.g., untransfected cells) and positive controls (e.g., Sumatriptan). Validate selectivity by comparing binding affinities across receptor subtypes and applying statistical tests (e.g., one-way ANOVA) to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding Frovatriptan’s efficacy across migraine subtypes (e.g., menstrual vs. episodic migraines)?

  • Methodological Answer: Conduct a meta-analysis of randomized controlled trials (RCTs) stratified by migraine subtype. Use PICOT criteria to define subgroups: Population (menstrual vs. episodic migraineurs), Intervention (2.5 mg Frovatriptan), Comparison (placebo/other triptans), Outcome (pain relief at 2 hours), Time (24-hour sustained response). Apply mixed-effects models to account for heterogeneity and assess publication bias via funnel plots. Sensitivity analyses should exclude low-quality studies (e.g., those without double-blinding) .

Q. What methodological approaches validate Frovatriptan’s prolonged therapeutic effects compared to other triptans?

  • Methodological Answer: Design a head-to-head pharmacokinetic/pharmacodynamic (PK/PD) study with Frovatriptan, Sumatriptan, and Rizatriptan. Measure plasma half-life (t½) and receptor occupancy duration using positron emission tomography (PET) imaging in non-human primates. For clinical correlation, analyze time-to-relapse data in migraine patients over 48 hours. Apply Kaplan-Meier survival curves and Cox proportional hazards models to compare recurrence rates, adjusting for covariates (e.g., baseline pain severity) .

Q. How to address conflicting evidence on Frovatriptan’s vasoconstrictive safety profile in hypertensive populations?

  • Methodological Answer: Implement a stratified RCT enrolling normotensive and hypertensive cohorts. Use ambulatory blood pressure monitoring (ABPM) to track changes during treatment. Perform echocardiography to assess coronary artery diameter pre- and post-administration. For mechanistic insight, isolate human coronary artery smooth muscle cells and measure intracellular calcium flux via fluorescence microscopy after Frovatriptan exposure. Statistical analysis should include interaction terms to evaluate subgroup differences .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in studies investigating Frovatriptan’s interaction with CYP450 enzymes?

  • Methodological Answer: Standardize incubation conditions (e.g., 37°C, pH 7.4) for in vitro CYP450 inhibition assays using human liver microsomes. Include probe substrates (e.g., dextromethorphan for CYP2D6) and quantify metabolites via ultra-high-performance liquid chromatography (UHPLC). Report enzyme kinetics (Ki, IC50) with 95% confidence intervals. Share raw data and analytical protocols in public repositories (e.g., Zenodo) to facilitate replication .

Key Methodological Resources:

  • Experimental Design: PICOT framework for subgroup analysis .
  • Data Validation: FDA-compliant bioanalytical methods .
  • Statistical Rigor: Mixed-effects models for meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan Succinate
Reactant of Route 2
Frovatriptan Succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.